

Spectroscopic Profiling of N-Tosylaziridine: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Tosylaziridine

Cat. No.: B123454

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic characterization of **N-Tosylaziridine**, a key building block in organic synthesis, particularly for the introduction of nitrogen-containing functionalities. Its performance is objectively compared with two common alternatives, *N*-benzylaziridine and *N*-tert-butoxycarbonylaziridine (*N*-Boc-aziridine), supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **N-Tosylaziridine** and its alternatives, facilitating a direct comparison of their structural features.

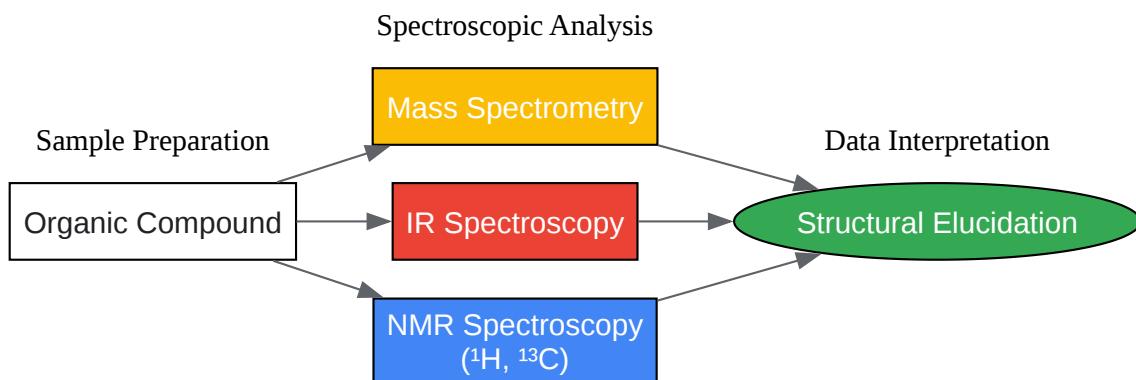
¹H NMR Data

Compound	Aromatic Protons (ppm)	Aziridine Protons (ppm)	Other Protons (ppm)	Solvent
N-Tosylaziridine	7.82 (d, 2H), 7.34 (d, 2H)	2.31 (s, 4H)	2.45 (s, 3H, CH ₃)	CDCl ₃
N-Benzylaziridine	7.20-7.40 (m, 5H)	1.85 (s, 4H)	3.55 (s, 2H, CH ₂)	CDCl ₃
N-Boc-aziridine	-	2.18 (s, 4H)	1.45 (s, 9H, C(CH ₃) ₃)	CDCl ₃

¹³C NMR Data

Compound	Aromatic Carbons (ppm)	Aziridine Carbons (ppm)	Other Carbons (ppm)	Solvent
N-Tosylaziridine	144.7, 135.2, 129.8, 128.0	28.5	21.7 (CH ₃)	CDCl ₃
N-Benzylaziridine	139.1, 128.4, 128.2, 127.1	26.5	63.8 (CH ₂)	CDCl ₃
N-Boc-aziridine	-	27.2	156.1 (C=O), 79.5 (C(CH ₃) ₃), 28.4 (C(CH ₃) ₃)	CDCl ₃

IR Spectroscopy Data


Compound	Key Absorptions (cm ⁻¹)	Functional Group Assignments
N-Tosylaziridine	1324, 1160	S=O stretch (sulfonyl)
1596	C=C stretch (aromatic)	
2926, 2853	C-H stretch (aliphatic)	
N-Benzylaziridine	3060, 3030	C-H stretch (aromatic)
2980, 2850	C-H stretch (aliphatic)	
1600, 1495, 1450	C=C stretch (aromatic)	
N-Boc-aziridine	1705	C=O stretch (carbamate)
2978	C-H stretch (aliphatic)	
1165	C-O stretch	

Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)	Ionization Method
N-Tosylaziridine	197 [M] ⁺	155 [M-C ₂ H ₄ N] ⁺ , 91 [C ₇ H ₇] ⁺	ESI
N-Benzylaziridine	133 [M] ⁺	91 [C ₇ H ₇] ⁺ , 42 [C ₂ H ₄ N] ⁺	El
N-Boc-aziridine	143 [M] ⁺	87 [M-C ₄ H ₈] ⁺ , 57 [C ₄ H ₉] ⁺	ESI

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound.

[Click to download full resolution via product page](#)

General workflow for spectroscopic characterization.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of the analyte was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- ^1H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with 16 scans, a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s.
- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. Data was acquired with 1024 scans, a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s.
- Data Processing: The raw data (Free Induction Decay) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00

ppm for ^1H NMR and the residual solvent peak of CDCl_3 at 77.16 ppm for ^{13}C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** A small amount of the neat liquid or solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The FT-IR spectrum was recorded over the range of 4000-400 cm^{-1} . A background spectrum of the clean ATR crystal was collected prior to the sample analysis. 32 scans were co-added at a resolution of 4 cm^{-1} .
- **Data Processing:** The resulting interferogram was Fourier transformed to produce the infrared spectrum. The background spectrum was automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Preparation:** The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- **Data Acquisition (ESI):** For Electrospray Ionization (ESI), the sample solution was introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 10 $\mu\text{L}/\text{min}$. The mass spectrum was acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500.[1]
- **Data Acquisition (EI):** For Electron Ionization (EI), a small amount of the sample was introduced via a direct insertion probe. The probe was heated to volatilize the sample into the ion source, where it was bombarded with 70 eV electrons. The mass spectrum was recorded over a similar m/z range.
- **Data Analysis:** The resulting mass spectrum was analyzed to identify the molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can be employed for accurate mass measurements to determine the elemental composition.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profiling of N-Tosylaziridine: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b123454#spectroscopic-characterization-of-n-tosylaziridine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com